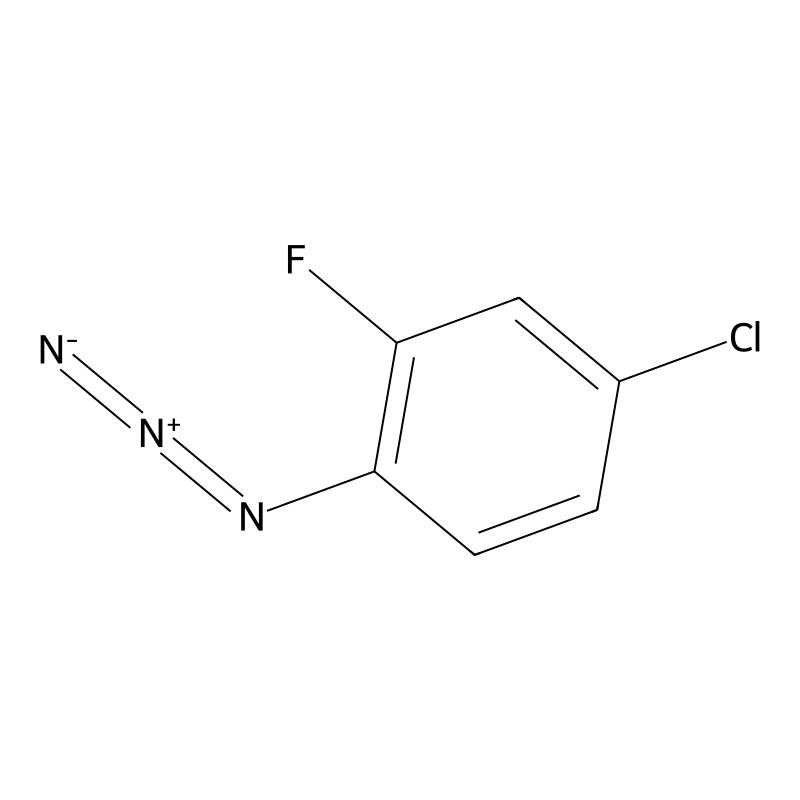

1-Azido-4-chloro-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azido-4-chloro-2-fluorobenzene is an aromatic azide compound characterized by the presence of an azide group (-N₃), a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C₆H₄ClF₃N₃, and it is recognized for its high reactivity, particularly in click chemistry applications. The compound's structure allows it to participate in various

- Hazard Classification: Organic azides are classified as explosives and require appropriate handling procedures [].

- Toxicity: Data on specific toxicity of 1-Azido-4-Fluorobenzene is limited. However, organic azides can be irritating to skin and eyes and may be harmful upon inhalation or ingestion [].

- Flammability: Expected to be flammable based on the presence of the aromatic ring.

Safety Precautions:

- Handle with care and wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Avoid shock, heat, and friction.

- Store in a cool, dry place away from incompatible materials.

- Substitution Reactions: The azide group can be replaced by nucleophiles such as amines or alcohols under suitable conditions.

- Cycloaddition Reactions: It participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling biomolecules .

- Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions are critical for synthesizing complex organic compounds and studying biological interactions.

1-Azido-4-chloro-2-fluorobenzene exhibits significant biological activity due to its ability to interact with various biomolecules. It is particularly noted for its role in bioorthogonal chemistry, where it can label proteins and other biomolecules without interfering with native cellular functions. The azide group enables selective reactions with alkynes, allowing researchers to track cellular processes such as signaling pathways and gene expression .

Mechanism of Action

The molecular mechanism involves the azide group's reaction with alkynes, forming triazole linkages that stabilize the interaction with target biomolecules. This specificity enhances its utility in biochemical assays and imaging techniques.

Several methods exist for synthesizing 1-Azido-4-chloro-2-fluorobenzene:

- Diazotization Method: This common method involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with sodium azide to yield the desired compound. This method provides moderate to good yields and is relatively straightforward .

- Industrial Production: For larger-scale synthesis, continuous flow reactors may be employed to enhance safety and efficiency due to the hazardous nature of azides. This approach allows for better control over reaction conditions and improved yields .

1-Azido-4-chloro-2-fluorobenzene finds applications in various fields:

- Organic Synthesis: It serves as a key reagent in the synthesis of triazole derivatives, which have applications in pharmaceuticals and materials science.

- Biochemical Research: The compound is used in click chemistry for labeling biomolecules, facilitating studies on protein interactions and cellular dynamics .

- Drug Development: Its unique properties make it suitable for developing new therapeutic agents that require precise targeting of biological systems.

Studies have shown that 1-Azido-4-chloro-2-fluorobenzene interacts effectively with various enzymes and proteins through its azide group. These interactions can lead to significant changes in the function and localization of biomolecules within cells. The specificity of these interactions is crucial for applications in drug discovery and development, as they allow researchers to explore complex biological processes without disrupting normal cellular functions .

When compared to other azido-substituted benzene derivatives, 1-Azido-4-chloro-2-fluorobenzene demonstrates unique properties:

| Compound | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Azido-4-chlorobenzene | Chlorine atom instead of fluorine | Similar reactivity but different electronic effects |

| 1-Azido-4-bromobenzene | Bromine atom replaces fluorine | Shows different reactivity due to bromine's larger size |

| 4-Azidotoluene | Methyl group instead of fluorine | Different steric effects impacting reactivity |

The presence of the fluorine atom in 1-Azido-4-chloro-2-fluorobenzene enhances its reactivity compared to its chlorine or bromine counterparts, making it particularly useful in specific synthetic applications .

Primary Synthesis Routes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent one of the most fundamental approaches for synthesizing 1-azido-4-chloro-2-fluorobenzene. The reaction proceeds through the displacement of a suitable leaving group by the azide nucleophile under controlled conditions [1] .

The most common nucleophilic substitution route involves the reaction of 4-chloro-2-fluorobenzyl halides with sodium azide in polar aprotic solvents. Sodium azide functions as an excellent nucleophile due to its four nucleophilic lone pairs confined to a small volume, making it more nucleophilic than many amines [1]. The reaction typically proceeds via an SN2 mechanism for primary substrates, while secondary substrates may follow either SN2 or SN1 pathways depending on the reaction conditions.

The standard procedure utilizes sodium azide or potassium azide with the appropriate halide precursor in solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile [3] [4]. Reaction temperatures typically range from 25°C to 80°C, with higher temperatures increasing reaction rates but potentially leading to competing elimination reactions or azide decomposition. Typical yields for well-optimized reactions range from 70% to 95%, with reaction times varying from 2 to 24 hours depending on the substrate reactivity and reaction conditions.

Diazotization and Azidation Processes

The diazotization-azidation sequence represents the most widely employed method for preparing aromatic azides, including 1-azido-4-chloro-2-fluorobenzene [5] [6] [7]. This two-step process involves the initial conversion of the corresponding aniline to a diazonium salt, followed by nucleophilic displacement with azide ion.

The diazotization step requires the treatment of 4-chloro-2-fluoroaniline with sodium nitrite in the presence of hydrochloric acid at temperatures between 0°C and 5°C [8] [5]. The low temperature is critical for maintaining the stability of the diazonium intermediate, as these salts are known to be thermally unstable and potentially explosive at higher temperatures . The reaction proceeds through the formation of nitrous acid in situ, which then reacts with the aniline to form the corresponding diazonium chloride.

The subsequent azidation step involves the displacement of the diazonium group with sodium azide, typically conducted at room temperature or slightly elevated temperatures (20-25°C) [6] [7]. This transformation proceeds through a nucleophilic aromatic substitution mechanism, with the loss of molecular nitrogen providing a strong thermodynamic driving force for the reaction. The overall yield for the combined diazotization-azidation sequence typically ranges from 80% to 95%, with reaction times of 30 minutes to 2 hours.

Recent developments have focused on one-pot procedures that eliminate the need for isolation of the potentially hazardous diazonium intermediate [10]. These approaches use p-toluenesulfonic acid or trifluoroacetic acid as the acid source, allowing for direct conversion of the aniline to the azide in a single operation [11] [10].

Optimization Parameters for High-Yield Synthesis

Optimization of synthetic conditions for 1-azido-4-chloro-2-fluorobenzene synthesis requires systematic investigation of multiple reaction parameters to achieve maximum yield while minimizing byproduct formation [12] [13]. Temperature control represents one of the most critical factors, as it directly influences both reaction rate and selectivity according to the Arrhenius equation [13].

For nucleophilic substitution reactions, temperature optimization typically involves screening at 20°C intervals between 25°C and 80°C while monitoring byproduct formation. Higher temperatures increase reaction rates but may promote competing elimination reactions or azide decomposition [12]. The optimal temperature often represents a compromise between acceptable reaction rates and minimal side product formation.

Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally preferred for nucleophilic substitution reactions [13]. Dimethylformamide and dimethyl sulfoxide provide excellent solvation for both the azide nucleophile and the substrate, while acetonitrile offers a good balance of reactivity and ease of workup. The coordinating ability of the solvent can influence the nucleophilicity of the azide ion and the electrophilicity of the substrate.

Concentration optimization requires careful consideration of reaction kinetics and practical considerations. Concentrations typically range from 0.1 M to 2.0 M, with higher concentrations favoring bimolecular reactions but potentially leading to increased viscosity and heat transfer limitations [13]. Design of experiments approaches can efficiently identify optimal concentration ranges while minimizing the number of experimental trials.

Reaction time optimization involves monitoring conversion by analytical techniques such as thin-layer chromatography or high-performance liquid chromatography. The optimal reaction time represents the point where yield plateaus, and further extension leads to diminishing returns or increased byproduct formation [14].

Alternative Synthetic Approaches

Transition Metal-Catalyzed Routes

Transition metal-catalyzed approaches for azide synthesis have emerged as powerful alternatives to traditional methods, offering enhanced selectivity and milder reaction conditions [15] [16] [17]. These methods leverage the ability of transition metals to activate substrates and facilitate azide transfer reactions while maintaining functional group tolerance.

Copper-catalyzed azidation reactions have gained particular prominence due to their efficiency and versatility [18] [17]. Copper(I) catalysts facilitate the formation of azides from various substrates, including aryl halides and organometallic reagents. The use of copper(I) iodide or copper(I) acetate in combination with sodium azide or trimethylsilyl azide provides access to aromatic azides under relatively mild conditions [19] [17].

Palladium-catalyzed methods offer alternative pathways for azide introduction, particularly for substrates that are challenging for traditional nucleophilic substitution [16] [17]. These reactions often proceed through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by azide insertion and reductive elimination to form the carbon-nitrogen bond.

Rhodium catalysts have been employed for specialized azide transformations, including the direct azidation of carbon-hydrogen bonds [19]. These reactions proceed through carbene or nitrene intermediates generated from azide precursors, allowing for the functionalization of unreactive carbon-hydrogen bonds.

Silver-catalyzed azidation reactions provide access to nitriles through azide intermediates, demonstrating the versatility of transition metal catalysis in azide chemistry [17]. The silver catalyst facilitates the formation of azide intermediates that subsequently undergo rearrangement to form the final products.

Green Chemistry Approaches

Green chemistry approaches to azide synthesis emphasize the use of environmentally benign reagents and reaction conditions while maintaining high efficiency [6] [20] [21]. These methods address the environmental and safety concerns associated with traditional azide synthesis while providing practical alternatives for laboratory and industrial applications.

Water-based azide synthesis represents a significant advancement in green chemistry approaches [6] [20]. The use of hydroxylammonium chloride as an azide source in aqueous media eliminates the need for organic solvents and reduces the environmental impact of the synthesis [6]. This method proceeds through the in situ generation of azide ions from the reaction between hydroxylammonium chloride and sodium nitrite in the presence of diazonium salts.

Room temperature procedures minimize energy consumption and reduce the risk of thermal decomposition associated with azide compounds [20]. These methods often rely on the increased nucleophilicity of azide ions in aqueous media or the use of phase transfer catalysts to facilitate reactions in biphasic systems.

Sodium azide-free syntheses address the availability and regulatory concerns associated with sodium azide in certain regions [21]. These approaches utilize alternative azide sources such as hydrazine hydrate or phenylhydrazine, which undergo in situ conversion to azide ions under the reaction conditions [5] [21].

Recyclable catalyst systems reduce waste generation and improve the economic viability of azide synthesis. The use of heterogeneous catalysts or easily recoverable homogeneous catalysts allows for multiple reaction cycles with minimal catalyst loss [22].

Flow Chemistry Applications

Flow chemistry applications in azide synthesis address the safety concerns associated with handling potentially explosive azide compounds while providing enhanced control over reaction conditions [23] [22] [24] [25]. Continuous flow reactors offer intrinsically smaller volumes, leading to effective heat and mass transfer and highly controlled reaction conditions [23] [22].

Microreactor systems provide exceptional safety profiles for azide synthesis due to their small hold-up volumes, which minimize the quantity of potentially hazardous intermediates present at any given time [23] [24]. The enhanced heat transfer capabilities of microreactors allow for precise temperature control, which is critical for maintaining the stability of azide compounds and diazonium intermediates.

Continuous azidation processes enable the telescoping of reaction sequences, where azide formation is coupled with subsequent transformations without the need for intermediate isolation [25]. This approach is particularly valuable for azide compounds that are too hazardous for isolation and storage but can be safely generated and consumed in continuous processes.

Flow reactors facilitate optimization studies through rapid screening of reaction conditions with minimal material consumption [26]. The precise control of residence time, temperature, and mixing in flow systems allows for systematic investigation of reaction parameters to identify optimal conditions for high-yield synthesis.

Scale-up advantages of flow chemistry include linear scalability through increased operation time or reactor numbering rather than equipment size increases [23]. This approach maintains the safety benefits of small-scale operation while achieving the throughput required for preparative synthesis.

Scaled Production Considerations

Industrial-Scale Synthesis Methods

Industrial-scale synthesis of 1-azido-4-chloro-2-fluorobenzene requires careful consideration of safety, efficiency, and economic factors while maintaining product quality and regulatory compliance [27] [28]. The scaling of azide synthesis presents unique challenges due to the inherently hazardous nature of azide compounds and the need for specialized equipment and procedures.

Batch reactor design for industrial azide synthesis incorporates multiple safety features including pressure relief systems, temperature monitoring, and emergency quench capabilities [27]. The reactors are typically constructed from materials that are compatible with azide chemistry and resistant to corrosion from the acidic conditions often required for diazonium salt formation.

Continuous manufacturing approaches are increasingly favored for azide synthesis due to their superior safety profiles and process control capabilities [28]. These systems minimize the inventory of hazardous intermediates and allow for real-time monitoring and adjustment of reaction conditions. The use of continuous stirred tank reactors or plug flow reactors enables steady-state operation with consistent product quality.

Heat management becomes critical at industrial scale due to the exothermic nature of many azide-forming reactions and the potential for thermal runaway [27]. Process design incorporates multiple cooling systems, temperature sensors, and automatic shutdown procedures to prevent overheating and maintain safe operating conditions.

Process automation reduces operator exposure to hazardous materials and improves process consistency [28]. Automated charging systems, sample collection, and product isolation minimize direct human contact with azide compounds while maintaining precise control over reaction parameters.

Quality Control and Purity Verification

Quality control and purity verification for 1-azido-4-chloro-2-fluorobenzene synthesis require specialized analytical methods capable of detecting and quantifying azide compounds and their potential impurities [34] [35] [36] [37]. These methods must provide sufficient sensitivity and selectivity to ensure product quality and safety while meeting regulatory requirements.

High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for azide purity determination [36] [37]. The method typically employs reversed-phase chromatography with gradient elution to separate the target azide from potential impurities and degradation products. Detection limits of 0.1 to 1.0 parts per million are achievable with appropriate optimization of the analytical conditions.

Gas chromatography-mass spectrometry provides complementary analysis for volatile impurities and residual solvents [35]. Headspace gas chromatography techniques are particularly useful for detecting trace levels of azide impurities in pharmaceutical applications, with detection limits in the parts per million range [35].

Nuclear magnetic resonance spectroscopy confirms structural identity and provides quantitative purity information . Proton and carbon-13 nuclear magnetic resonance spectra provide detailed structural information that can detect the presence of isomeric impurities or unexpected side products. Quantitative nuclear magnetic resonance techniques can provide accurate purity measurements with precision comparable to chromatographic methods.

Infrared spectroscopy provides rapid identification of the azide functional group through the characteristic absorption band at approximately 2100 wavenumbers . This technique serves as a qualitative confirmation of azide presence and can detect the absence of the azide group due to decomposition or incomplete conversion.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural characterization . High-resolution mass spectrometry can achieve detection limits in the parts per billion range and provides accurate mass measurements for molecular formula confirmation.

Elemental analysis determines the carbon, hydrogen, and nitrogen content of the purified compound, providing an independent verification of purity and composition [38]. The nitrogen content is particularly important for azide compounds, as it provides a direct measure of the azide functionality and can detect the presence of nitrogen-containing impurities.

Stability testing protocols evaluate the thermal and chemical stability of the synthesized azide compound under various storage conditions [38]. These tests include thermal gravimetric analysis, differential scanning calorimetry, and long-term storage studies to establish appropriate storage conditions and shelf-life limits.